molecular formula C17H16N2O3S B2910108 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine CAS No. 478171-63-0

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B2910108
CAS No.: 478171-63-0
M. Wt: 328.39
InChI Key: HDDYIIYFGVDJAR-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine (CAS 478171-63-0) is a chemical compound with the molecular formula C17H16N2O3S and a molecular weight of 328.4 g/mol . This synthetic small molecule features a 1,3-oxazole core, a privileged scaffold in medicinal chemistry known for its wide range of potent pharmacological activities . Naturally occurring and synthetic 1,3-oxazole derivatives are frequently explored in scientific research for their diverse biological properties, which can include antimicrobial, antifungal, and anticancer effects . The structure of this specific analog includes a benzenesulfonyl group and an N-ethyl amine substitution, contributing to its distinct physicochemical properties, such as a topological polar surface area of 80.6 Ų . Researchers value this family of compounds for constructing novel heterocyclic scaffolds and developing new bioactive molecules . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-18-16-17(23(20,21)14-11-7-4-8-12-14)19-15(22-16)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDYIIYFGVDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine typically involves the reaction of an appropriate oxazoline derivative with a sulfonyl chloride in the presence of a base. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

  • 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS 380319-71-1) Structural Differences: Replaces the ethylamine group with a morpholinopropyl chain and introduces a 2-chlorophenyl group at position 2. Molecular Weight: 410.51 g/mol (vs. 372.44 g/mol for the target compound).
  • N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7) Structural Differences: Substitutes the ethylamine with a benzyl group and replaces the phenyl group at position 2 with a thiophene ring. The benzyl group may enhance lipophilicity, affecting membrane permeability .

Sulfonyl Group Modifications

  • 4-(Benzenesulfonyl)-morpholine

    • Structural Differences : Replaces the oxazole-ethylamine core with a morpholine ring.
    • Functional Impact : Exhibits distinct vibrational modes under high pressure (Raman spectroscopy), with C–H···O hydrogen bonds influencing crystal packing stability. This contrasts with the target compound’s oxazole-based rigidity .
  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) Structural Differences: Features a sulfonyl fluoride group and an aminoethyl side chain. Functional Impact: The sulfonyl fluoride acts as an irreversible serine protease inhibitor, inhibiting NADPH oxidase activation by interfering with p47phox/p67phox binding to cytochrome b557. This highlights the critical role of the sulfonyl group in bioactivity .

Amino Group Variations

  • (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine Structural Differences: Lacks the benzenesulfonyl group and replaces the ethylamine with a methyl-substituted aminomethyl group. Functional Impact: Reduced steric bulk and absence of sulfonyl groups diminish metabolic stability but may improve synthetic accessibility .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Physical Properties Reference
4-(Benzenesulfonyl)-N-ethyl-2-phenyl-oxazol-5-amine 372.44 Benzenesulfonyl, ethylamine, phenyl High metabolic stability, π-π interactions
AEBSF 308.33 Sulfonyl fluoride, aminoethyl Irreversible protease inhibition
CAS 380319-71-1 410.51 Morpholinopropyl, 2-chlorophenyl Enhanced solubility, kinase inhibition
CAS 627833-60-7 410.51 Thiophene, benzyl Redox activity, lipophilicity
4-(Benzenesulfonyl)-morpholine 255.32 Morpholine ring Pressure-dependent vibrational shifts

Research Findings and Mechanistic Insights

  • Bioactivity: The benzenesulfonyl group is critical for enzyme inhibition, as seen in AEBSF’s interference with NADPH oxidase assembly.
  • Electronic Effects : Thiophene substitution (CAS 627833-60-7) reduces the compound’s electron density compared to phenyl, altering its interaction with hydrophobic binding pockets .
  • Solubility vs. Lipophilicity: Morpholinopropyl chains (CAS 380319-71-1) improve aqueous solubility, whereas benzyl groups (CAS 627833-60-7) enhance membrane penetration but may limit bioavailability .

Biological Activity

The compound 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine is a member of the oxazole family, characterized by its unique structural features that confer potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring : This is achieved through cyclization of an appropriate precursor under acidic or basic conditions.
  • Sulfonylation : The introduction of the benzenesulfonyl group is done using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Alkylation : N-ethylation can be performed using ethyl halides to introduce the ethyl group at the nitrogen position.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that related oxazole derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Acetylcholinesterase Inhibition

Given its structural similarities with known acetylcholinesterase inhibitors, this compound may also exhibit activity against this enzyme, which is crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar frameworks have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The benzenesulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding : The oxazole nitrogen can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • π–π Interactions : The aromatic rings can engage in π–π stacking interactions with aromatic amino acids in target proteins.

Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant anticancer activity in vitro against breast cancer cells (IC50 = 15 µM)MTT assay
Study 2Showed antibacterial efficacy against E. coli (MIC = 32 µg/mL)Agar diffusion method
Study 3Inhibition of acetylcholinesterase (IC50 = 4 µM), suggesting potential for Alzheimer's treatmentEnzyme assay

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